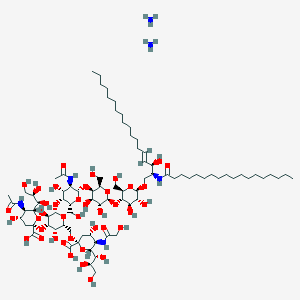
GD1a-Ganglioside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GD1a-Ganglioside is a sialylated glycosphingolipid, predominantly found in the nervous system. It is one of the major gangliosides in mammalian brains, playing a crucial role in cell signaling, neuroprotection, and cell-cell communication. Gangliosides, including this compound, are essential components of the neuronal cell membrane and are involved in various physiological processes such as cell differentiation, neuroprotection, and apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of GD1a-Ganglioside involves several key steps, including α-selective sialylation and the introduction of the ceramide moiety into the oligosaccharide chain. Two major strategies are commonly used: the traditional method and the glucosylceramide cassette approach. The traditional method involves preparing the entire oligosaccharide framework and then linking it to the ceramide moiety. The glucosylceramide cassette approach involves coupling glucose and ceramide early in the synthesis .
Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis using glycosyltransferases. The genes responsible for the biosynthesis of this compound, such as St3gal2 and St3gal3, are crucial for the terminal sialylation of gangliosides in the brain .
化学反応の分析
Types of Reactions: GD1a-Ganglioside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and function of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include sialyltransferases for sialylation, glycosyltransferases for glycosylation, and various oxidizing and reducing agents. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of cofactors.
Major Products: The major products formed from these reactions include modified gangliosides with altered sialic acid content and structure, which can have different biological activities and functions .
科学的研究の応用
GD1a-Ganglioside has numerous scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a model compound for studying glycosylation and sialylation processes. It is also used in the synthesis of other complex glycosphingolipids.
Biology: In biology, this compound plays a vital role in cell signaling, neuroprotection, and cell-cell communication. It is involved in the development and maintenance of the nervous system .
Medicine: In medicine, this compound is studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases. It is also investigated for its role in neuroprotection and nerve regeneration .
Industry: In the industry, this compound is used in the production of diagnostic tools and therapeutic agents. It is also utilized in the development of vaccines and other biopharmaceutical products .
作用機序
GD1a-Ganglioside exerts its effects through various molecular targets and pathways. It is involved in the modulation of membrane proteins and ion channels, cell signaling, and cell-cell communication. This compound interacts with specific receptors and proteins on the cell surface, leading to the activation of signaling pathways such as MAPKs and NF-κB . These pathways play a crucial role in regulating cellular responses to external stimuli and maintaining cellular homeostasis .
類似化合物との比較
- GM1-Ganglioside
- GD1b-Ganglioside
- GT1b-Ganglioside
Each of these gangliosides has distinct roles in the nervous system and contributes to various physiological processes. GD1a-Ganglioside is particularly important for its role in neuroprotection and cell signaling .
特性
分子式 |
C84H154N6O40 |
|---|---|
分子量 |
1888.1 g/mol |
IUPAC名 |
(2R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-6-[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C84H148N4O40.2H3N/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-57(102)87-47(48(97)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)43-117-78-68(110)66(108)73(54(40-92)120-78)125-79-69(111)67(109)72(55(41-93)121-79)123-77-61(86-46(4)96)65(107)71(53(39-91)119-77)124-80-70(112)76(128-84(82(115)116)36-50(99)59(85-45(3)95)74(127-84)62(104)51(100)37-89)64(106)56(122-80)44-118-83(81(113)114)35-49(98)60(88-58(103)42-94)75(126-83)63(105)52(101)38-90;;/h31,33,47-56,59-80,89-94,97-101,104-112H,5-30,32,34-44H2,1-4H3,(H,85,95)(H,86,96)(H,87,102)(H,88,103)(H,113,114)(H,115,116);2*1H3/b33-31+;;/t47-,48+,49-,50-,51+,52+,53+,54+,55+,56+,59+,60+,61+,62+,63+,64-,65+,66+,67+,68+,69+,70+,71-,72-,73+,74+,75+,76-,77-,78+,79-,80-,83+,84-;;/m0../s1 |
InChIキー |
PLLLCEYCBUPZIU-NCOAJCKSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.N.N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)COC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-6-[2-[3-[1-[[(3aS,4S,6aR)-4-(4-carboxybutyl)-2-oxo-3,3a,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-4-carbonyl]amino]decan-5-yl]-2-methylbenzoyl]hydrazinyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B13832436.png)
![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)






![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)

![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)


